molecular formula C8H7FN2O3 B6296637 7-Fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine, 97% CAS No. 122138-83-4

7-Fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine, 97%

Cat. No. B6296637
CAS RN: 122138-83-4
M. Wt: 198.15 g/mol
InChI Key: PEOVRVSERLAIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine is a useful laboratory reagent frequently used in organic synthesis . It has a molecular formula of C8H7FN2O3 and a molecular weight of 198.153 g/mol .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine is represented by the SMILES string: C1COC2=CC(=C(C=C2N1)N+[O-])F .


Physical And Chemical Properties Analysis

The molecular formula of 7-Fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine is C8H7FN2O3, and its molecular weight is 198.153 g/mol .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

7-fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c9-5-3-8-6(10-1-2-14-8)4-7(5)11(12)13/h3-4,10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOVRVSERLAIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2N1)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-6-nitro-3,4-dihydro-2h-benzo[b][1,4]oxazine

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